molecular formula C26H25F3N2O4 B12162512 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12162512
M. Wt: 486.5 g/mol
InChI Key: QSHXWNIGTHOERM-HMAPJEAMSA-N
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Description

4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including a methoxy group, an amide group, and a trifluoromethyl-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the coupling of the amide and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, with considerations for cost-effectiveness, safety, and environmental impact. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the amide moiety.

    Substitution: Substitution reactions might occur at the aromatic rings or the furan ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medical applications could include its use as a lead compound in drug discovery, particularly if it exhibits biological activity against specific targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H25F3N2O4

Molecular Weight

486.5 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25F3N2O4/c1-16(2)15-30-25(33)22(31-24(32)17-7-9-20(34-3)10-8-17)14-21-11-12-23(35-21)18-5-4-6-19(13-18)26(27,28)29/h4-14,16H,15H2,1-3H3,(H,30,33)(H,31,32)/b22-14-

InChI Key

QSHXWNIGTHOERM-HMAPJEAMSA-N

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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